Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.286. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Facile Synthesis of Deaza-Analogues of Marine Alkaloids
This compound has been utilized in the synthesis of deazaanalogues of the bis-indole alkaloid topsentin. Although most derivatives showed no significant activity in anticancer assays, one compound exhibited moderate activity against certain cancer cell lines (Carbone et al., 2013).
Divergent and Solvent-Dependent Reactions
Research has shown that using this compound in combination with enamines allows for divergent synthesis pathways, producing various chemical structures depending on the choice of solvents and temperatures (Rossi et al., 2007).
Enantioselective Synthesis of Oxazoles
The compound has been used in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, demonstrating high optical purity and yield without racemization (Magata et al., 2017).
Material Science and Nanotechnology
- Development of Responsive Nanoparticles: It played a role in the design of pH- and redox-responsive nanoparticle systems for enhanced drug delivery. The copolymers synthesized exhibited varied sizes and positive ζ-potential values, showing potential in drug delivery applications (Yildirim et al., 2016).
Medicinal Chemistry
- Influenza Neuraminidase Inhibitors: This compound was a part of the core structure in the development of potent influenza neuraminidase inhibitors. The research emphasized the importance of the compound's role in binding to the enzyme's active site (Wang et al., 2001).
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Mode of Action
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s role as a protecting group in organic synthesis suggests it may be involved in various biochemical reactions, particularly those involving amines .
Pharmacokinetics
The compound’s log P values suggest moderate lipophilicity, which may influence its distribution and excretion .
Result of Action
As a protecting group, it plays a crucial role in preventing unwanted reactions at the amine group during organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate. For instance, the pH of the environment can affect the addition and removal of the Boc group . Furthermore, temperature can influence the rate of these reactions .
Biochemical Analysis
Biochemical Properties
It is known that the tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate may interact with enzymes, proteins, and other biomolecules that recognize or process amines.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. The presence of the Boc group suggests that it could be involved in reactions where this group is removed or transferred .
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)9-6-8(7-13-9)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJQADNGPPDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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